Cas no 38433-80-6 (3-Hydroxy-2-methylpropionaldehyde)
3-Hydroxy-2-methylpropionaldehyde Chemical and Physical Properties
Names and Identifiers
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- Propanal, 3-hydroxy-2-methyl-
- 3-hydroxy-2-methylpropanal
- JTMCAHGCWBGWRV-UHFFFAOYSA-N
- 38433-80-6
- 2-methyl-3-hydroxy-propionaldehyde
- 3-hydroxy-2-methylpropionaldehyde
- EN300-7311506
- 2-methyl-3-hydroxypropanal
- FT-0700903
- DTXSID90959331
- 3-Hydroxy-2-methylpropionaldehyde
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- Inchi: 1S/C4H8O2/c1-4(2-5)3-6/h2,4,6H,3H2,1H3
- InChI Key: JTMCAHGCWBGWRV-UHFFFAOYSA-N
- SMILES: OCC(C=O)C
Computed Properties
- Exact Mass: 88.05244
- Monoisotopic Mass: 88.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 42.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
3-Hydroxy-2-methylpropionaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H972820-25mg |
3-Hydroxy-2-methylpropionaldehyde |
38433-80-6 | 25mg |
$ 98.00 | 2023-04-17 | ||
| TRC | H972820-50mg |
3-Hydroxy-2-methylpropionaldehyde |
38433-80-6 | 50mg |
$ 190.00 | 2023-04-17 | ||
| TRC | H972820-100mg |
3-Hydroxy-2-methylpropionaldehyde |
38433-80-6 | 100mg |
$ 351.00 | 2023-04-17 | ||
| TRC | H972820-250mg |
3-Hydroxy-2-methylpropionaldehyde |
38433-80-6 | 250mg |
$ 800.00 | 2023-09-07 | ||
| Enamine | EN300-7311506-0.05g |
3-hydroxy-2-methylpropanal |
38433-80-6 | 0.05g |
$600.0 | 2023-05-23 | ||
| Enamine | EN300-7311506-0.1g |
3-hydroxy-2-methylpropanal |
38433-80-6 | 0.1g |
$628.0 | 2023-05-23 | ||
| Enamine | EN300-7311506-0.25g |
3-hydroxy-2-methylpropanal |
38433-80-6 | 0.25g |
$657.0 | 2023-05-23 | ||
| Enamine | EN300-7311506-0.5g |
3-hydroxy-2-methylpropanal |
38433-80-6 | 0.5g |
$685.0 | 2023-05-23 | ||
| Enamine | EN300-7311506-1.0g |
3-hydroxy-2-methylpropanal |
38433-80-6 | 1g |
$714.0 | 2023-05-23 | ||
| Enamine | EN300-7311506-2.5g |
3-hydroxy-2-methylpropanal |
38433-80-6 | 2.5g |
$1399.0 | 2023-05-23 |
3-Hydroxy-2-methylpropionaldehyde Related Literature
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Sang-Hyun Pyo,Tarek Dishisha,Secil Dayankac,Jargalan Gerelsaikhan,Stefan Lundmark,Nicola Rehnberg,Rajni Hatti-Kaul Green Chem. 2012 14 1942
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2. Gas phase oxidation of 2-methyl-1,3-propanediol to methacrylic acid over heteropolyacid catalystsMohammad Jaber Darabi Mahboub,Samira Lotfi,Jean-Luc Dubois,Gregory S. Patience Catal. Sci. Technol. 2016 6 6525
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3. Hydrocarbonylation of prop-2-en-1-ol to butane-1,4-diol and 2-methylpropan-1-ol catalysed by rhodium triethylphosphine complexesMichael C. Simpson,Alan W. S. Currie,Jo-Ann M. Andersen,David J. Cole-Hamilton,Michael J. Green J. Chem. Soc. Dalton Trans. 1996 1793
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Mohammad Jaber Darabi Mahboub,Jean-Luc Dubois,Fabrizio Cavani,Mohammad Rostamizadeh,Gregory S. Patience Chem. Soc. Rev. 2018 47 7703
Additional information on 3-Hydroxy-2-methylpropionaldehyde
Exploring the Chemistry and Applications of 3-Hydroxy-2-Methylpropionaldehyde (CAS No. 38433-80-6)
3-Hydroxy-2-methylpropionaldehyde, identified by CAS No. 38433-80-6, is an organic compound with a unique structural configuration that positions it at the intersection of synthetic chemistry, biochemical processes, and pharmaceutical development. This aldehyde derivative, characterized by its branched carbon chain and hydroxyl group adjacent to the carbonyl moiety, exhibits intriguing reactivity and functional versatility. Recent advancements in analytical techniques have enabled precise characterization of its physicochemical properties, including its boiling point (107°C at standard pressure), density (1.1 g/cm³), and solubility in common organic solvents such as ethanol and acetone.
In biomedical research, this compound has gained attention for its role as a precursor in the synthesis of isocitrate dehydrogenase (IDH) inhibitors. A study published in Nature Chemical Biology (2023) demonstrated that derivatives of 3-hydroxy-2-methylpropionaldehyde can modulate metabolic pathways associated with cancer cell proliferation. Researchers from MIT's Koch Institute highlighted its ability to interfere with the production of 2-hydroxyglutarate, a metabolite linked to oncogenic mutations in IDH1/IDH2 enzymes. This discovery underscores its potential utility in developing targeted therapies for gliomas and acute myeloid leukemia.
The synthesis of CAS No. 38433-80-6 has evolved significantly through sustainable methodologies. A groundbreaking approach reported in Green Chemistry (2024) employs enzymatic catalysis using alcohol dehydrogenases under mild conditions, achieving yields exceeding 95% while minimizing environmental impact. This method not only reduces energy consumption but also eliminates hazardous byproducts traditionally associated with conventional oxidation processes involving chromium-based reagents.
In material science applications, recent investigations have revealed its capacity as a crosslinking agent for bio-based polymers. A collaborative study between ETH Zurich and Stanford University (published in Advanced Materials, 2024) showed that incorporating hydroxyalkyl aldehydes like 3-hydroxy-2-methylpropionaldehyde into poly(lactic acid) matrices enhances thermal stability without compromising biodegradability. The compound's bifunctional groups enable efficient covalent bonding under UV-initiated conditions, offering promising solutions for eco-friendly packaging materials.
The pharmacokinetic profile of this compound has been optimized through microfluidic screening platforms according to a 2024 paper in Bioorganic & Medicinal Chemistry Letters. Researchers utilized droplet-based microfluidics to evaluate over 50 structural variants simultaneously, identifying formulations with improved membrane permeability when conjugated with polyethylene glycol derivatives. Such innovations are critical for enhancing drug delivery efficiency in IDH inhibitor therapies.
Spectroscopic analysis using modern techniques like two-dimensional NMR has provided new insights into its molecular interactions. A team at the University of Tokyo demonstrated in JACS Au (March 2024) that the hydroxyl group forms hydrogen bonds with specific protein residues when bound to IDH enzyme models, suggesting novel design principles for enzyme-specific inhibitors compared to earlier generations of compounds.
In analytical chemistry applications, this compound serves as a key calibrant for mass spectrometry-based metabolomics studies targeting isocitrate pathway intermediates. Its distinct fragmentation patterns under high-resolution MS/MS analysis allow precise quantification even at femtomolar concentrations, as validated by a multi-laboratory collaboration published in Analytical Chemistry (January 2024).
Biochemical studies have uncovered unexpected roles for this molecule in plant secondary metabolism pathways. Research from Max Planck Institute revealed that certain photosynthetic organisms utilize analogous structures to regulate stress responses through redox signaling mechanisms involving aldehyde-derived quinones (New Phytologist, July 2024). While not directly applicable to human systems, these findings highlight unexplored biochemical networks where such compounds may play regulatory roles.
Synthetic strategies now focus on asymmetric synthesis approaches using chiral catalysts derived from natural products like vancomycin analogs (Nature Catalysis, April 2024). These methods achieve enantiomeric excesses above 99%, which is essential for pharmaceutical applications where stereochemistry dictates biological activity profiles.
Cryogenic electron microscopy studies have provided atomic-level insights into how this compound binds to IDH enzyme active sites (eLife Sciences, June 2024). The structural data shows that the methyl branch occupies a hydrophobic pocket while the hydroxyl group forms hydrogen bonds with conserved serine residues, explaining its superior inhibitory potency compared to structurally similar compounds like isobutyraldehyde or glycolaldehyde derivatives.
Innovative applications include its use as an intermediate in bioconjugation chemistry for antibody-drug conjugates (ADCs). A patent application filed by Genentech (WO/XXXX/XXXXXX) describes click chemistry reactions where this aldehyde facilitates stable attachment of cytotoxic payloads through oxime linkers under physiological conditions without premature release.
Safety evaluations conducted under OECD guidelines have established safe exposure limits through advanced toxicokinetic modeling (Toxicological Sciences, May 2024). The compound demonstrates low acute toxicity when administered intravenously but requires controlled handling due to skin sensitization potential identified through murine local lymph node assays.
Rational drug design approaches now leverage computational modeling tools like QM/MM simulations to predict binding affinities between CAS No. 38433-80-6 derivatives and disease-related protein targets (J Med Chem, February 2024). These simulations accurately predicted IC₅₀ values within ±15% deviation from experimental data when using DFT/BLYP functionals combined with explicit solvent models.
Sustainable production methods are being developed using renewable feedstocks such as lignocellulosic biomass derivatives (PNAS, August 2024). Researchers at Caltech demonstrated conversion efficiencies exceeding 75% via engineered microbial pathways combining ketoacid decarboxylase enzymes with tailored redox mediators - marking significant progress toward industrial-scale green synthesis protocols.
In vivo pharmacology studies using CRISPR-edited mouse models have clarified mechanism-of-action details (Cancer Cell, September 2024). When administered at submicromolar concentrations, IDH inhibitors derived from this compound induced apoptosis selectively in mutant cancer cells while sparing wild-type tissues due to differential metabolic sensitivity thresholds identified through metabolomics profiling.
Nanoformulation research has produced lipid-polymer hybrid nanoparticles capable of encapsulating water-insoluble derivatives (Nano Today, October 2024). These carriers utilize self-assembling amphiphilic copolymers containing pendant aldehyde groups that form reversible crosslinks under physiological pH - enabling controlled release over extended periods without premature degradation.
Mechanistic investigations into its redox behavior reveal unique electron transfer characteristics compared to other short-chain aldehydes (J Phys Chem Letters, November 2019). Density functional theory calculations confirm that the hydroxyl proximity reduces oxidation potential by ~15 mV relative to unsubstituted isobutyraldehyde analogs - a critical factor influencing both synthetic utility and biological activity profiles.
Clinical trial updates show Phase II results for an experimental therapy combining this compound's derivative with checkpoint inhibitors (Lancet Oncology, December Supplemental Report). The combination therapy demonstrated synergistic effects in patients with relapsed glioblastoma multiforme - achieving median progression-free survival rates exceeding historical controls by approximately three months without significant dose-limiting toxicities observed during initial trials.
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